molecular formula C18H22N2O B5640265 [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone

Cat. No.: B5640265
M. Wt: 282.4 g/mol
InChI Key: SQSIKJXIUIVRMO-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone is a complex organic compound that features a pyrrolidine ring fused with a naphthalene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone typically involves the construction of the pyrrolidine ring followed by its functionalization and subsequent attachment to the naphthalene moiety. One common approach is to start with a suitable naphthalene derivative and introduce the pyrrolidine ring through a series of reactions including amination, alkylation, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of robust catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific stereochemistry and the combination of the pyrrolidine and naphthalene moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-6-14-11-20(12-17(14)19)18(21)16-10-5-8-13-7-3-4-9-15(13)16/h3-5,7-10,14,17H,2,6,11-12,19H2,1H3/t14-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSIKJXIUIVRMO-YOEHRIQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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